molecular formula C7H7ClF2IN B2697773 (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride CAS No. 2059935-73-6

(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride

Cat. No.: B2697773
CAS No.: 2059935-73-6
M. Wt: 305.49
InChI Key: RBUCYJCXIKDROK-UHFFFAOYSA-N
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Description

(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride (CAS: 2059935-73-6 or EN300-28336506) is a halogenated aromatic amine hydrochloride with the molecular formula C₇H₇ClF₂IN and a molecular weight of 305.49 g/mol. The iodine contributes to its higher molecular weight compared to non-iodinated analogs.

This compound is commercially available through suppliers like American Elements and Enamine Ltd., often in high-purity grades (≥99%), making it suitable for pharmaceutical intermediates, agrochemical synthesis, or materials science research.

Properties

IUPAC Name

(2,4-difluoro-5-iodophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2IN.ClH/c8-5-2-6(9)7(10)1-4(5)3-11;/h1-2H,3,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUCYJCXIKDROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride typically involves the halogenation of a phenylmethanamine precursor. The process includes the introduction of fluorine and iodine atoms at specific positions on the phenyl ring. The reaction conditions often require the use of halogenating agents such as N-iodosuccinimide (NIS) and Selectfluor. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a carbon-carbon bond.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its role in drug development. The presence of fluorine and iodine atoms enhances the bioavailability and metabolic stability of pharmaceutical compounds. Research indicates that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines, making it a candidate for further drug development.

Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride on several cancer cell lines. Results demonstrated a mean growth inhibition (GI50) of 0.28 μM in vitro, indicating potent antitumor properties .

Biological Research

This compound can serve as a probe to study the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and receptors provide insights into biochemical pathways.

Table: Biological Activity Assessment

CompoundActivity TypeGI50 (μM)
This compoundAntitumor Activity0.28
Dehydrated AnalogAntitumor Activity1.0

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of agrochemicals, dyes, and polymers. Its unique structure allows for selective functionalization, making it a valuable building block for various industrial processes.

Safety Information

While exploring its applications, safety considerations are crucial:

Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P264-P270-P271

Mechanism of Action

The mechanism of action of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride involves its interaction with molecular targets through its halogen substituents. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS/Product Code
(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride (Target Compound) C₇H₇ClF₂IN 305.49 Iodine, 2,4-difluorophenyl, methanamine hydrochloride 2059935-73-6; EN300-28336506
(3-(4-Fluorophenyl)isoxazol-5-yl)methanamine hydrochloride C₁₀H₁₀ClFN₂O 228.65 Isoxazole ring, 4-fluorophenyl substituent 1185092-07-2
(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride C₆H₁₁ClN₄ 174.63 Triazole ring, cyclopropyl group 1820707-11-6
(1H-Tetrazol-5-yl)methanamine hydrochloride C₂H₆ClN₅ 133.57 Tetrazole ring, minimal steric bulk 118764-13-9
(R)-(1-Tetrahydrofuran-3-yl)methanamine hydrochloride C₅H₈ClNO 133.58 Tetrahydrofuran ring, chiral center 1400744-17-3
Key Observations:
  • Halogenation : The target compound’s iodine and fluorine substituents distinguish it from analogs lacking halogens (e.g., tetrazole derivative) or featuring lighter halogens (e.g., 4-fluorophenyl in isoxazole compound).
  • Molecular Weight: The iodine atom in the target compound increases its molecular weight by ~50% compared to non-iodinated analogs (e.g., triazole derivative: 174.63 g/mol).
Target Compound :
  • Iodine Reactivity: The 5-iodo position enables participation in Ullmann couplings or Sonogashira reactions, making it a versatile intermediate for aryl-aryl or aryl-alkyne bond formation.
Comparisons :

Isoxazole Derivative : The isoxazole ring’s oxygen and nitrogen atoms may participate in dipolar cycloadditions or serve as a hydrogen-bond acceptor. Lacking iodine, it is less suited for heavy halogen-mediated reactions.

Triazole Derivative: The 1,2,4-triazole core is a common pharmacophore in kinase inhibitors and antifungal agents.

Tetrazole Derivative : The tetrazole ring acts as a carboxylic acid bioisostere , useful in medicinal chemistry to improve metabolic stability. Its small size favors applications in peptide mimetics .

Tetrahydrofuran Derivative : The ether oxygen and chiral center enable use in asymmetric synthesis or as a scaffold for central nervous system (CNS) drugs .

Biological Activity

(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride is a halogenated organic compound with the molecular formula C7_7H7_7ClF2_2IN. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development. The presence of fluorine and iodine substituents on the phenyl ring enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for understanding its biological activity. The compound features a phenyl ring substituted with two fluorine atoms and one iodine atom, which influence its electronic properties and reactivity.

PropertyValue
Molecular FormulaC7_7H7_7ClF2_2IN
Molecular Weight305.49 g/mol
AppearanceWhite to off-white powder
Storage ConditionsRoom temperature

The biological activity of this compound is primarily attributed to its interaction with various molecular targets through its halogen substituents. The mechanism involves:

  • Hydrogen Bonding : The fluorine atoms can participate in hydrogen bonding, enhancing the compound's binding affinity to target proteins.
  • Halogen Bonding : The iodine atom engages in halogen bonding, which can stabilize interactions with specific biomolecules.
  • Electrostatic Interactions : The overall polarity introduced by the halogens can influence the compound's solubility and reactivity in biological systems .

Anticancer Properties

Recent studies have indicated that this compound may exhibit anticancer properties. For instance, it has been investigated for its ability to inhibit certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study : A study evaluated the compound's effect on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress in cancer cells .

Neuroprotective Effects

The compound has also been explored for neuroprotective effects against neuroinflammation. Its ability to modulate inflammatory pathways makes it a candidate for treating neurodegenerative diseases.

Research Findings : In vitro studies demonstrated that this compound reduced the production of pro-inflammatory cytokines in microglial cells stimulated with lipopolysaccharides (LPS). This suggests potential applications in managing conditions like Alzheimer's disease .

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds.

Compound NameKey FeaturesBiological Activity
(2,4-Difluorophenyl)methanamine hydrochlorideLacks iodine substituentLower reactivity in biological systems
(2,4-Dichloro-5-iodophenyl)methanamine hydrochlorideContains chlorine instead of fluorineDifferent pharmacokinetic properties
(2,4-Difluoro-5-bromophenyl)methanamine hydrochlorideBromine substitution alters reactivityPotentially lower anticancer efficacy

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride, and how can reaction yields be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution or Buchwald-Hartwig amination, starting from 2,4-difluoro-5-iodobenzaldehyde. Key steps include reductive amination using sodium cyanoborohydride or catalytic hydrogenation. Optimization involves controlling temperature (0–5°C for intermediates) and using anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis. Purification via recrystallization in ethanol/water (1:3 ratio) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) ensures >95% purity .
  • Data : Typical yields range from 45–60%; deviations >10% suggest side reactions (e.g., dehalogenation or over-reduction). Monitor intermediates by TLC (Rf ~0.3 in EtOAc/hexane, 1:1) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR : 1H^1\text{H}-NMR (DMSO-d6) shows characteristic signals: δ 7.8–7.9 (d, 1H, aromatic), δ 3.7–3.9 (s, 2H, -CH2NH2), and δ 2.5 (broad, 3H, NH3+·Cl⁻). 19F^{19}\text{F}-NMR confirms fluorine positions at δ -110 to -115 ppm .
  • Mass Spectrometry : ESI-MS (positive mode) gives [M+H]+ at m/z 305.49 (calc. 305.49), with isotopic peaks confirming iodine presence .
  • HPLC : Reverse-phase HPLC (C18, 0.1% HCOOH) with retention time ~8.2 min ensures purity .

Advanced Research Questions

Q. How does the iodine substituent at the 5-position influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The iodine atom serves as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance from adjacent fluorine atoms may reduce reaction rates. Comparative studies with 5-bromo analogs show 20–30% lower yields in Sonogashira reactions due to slower oxidative addition .
  • Mitigation : Use bulky ligands (XPhos) or elevated temperatures (80–100°C) to enhance catalytic efficiency. Monitor reaction progress via GC-MS for intermediate arylpalladium species .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Data Contradiction Analysis : Discrepancies often arise from enantiomeric impurities (the compound is chiral) or assay conditions. For example:

  • Enantiopurity : Chiral HPLC (Chiralpak IA column, hexane/ethanol 90:10) separates enantiomers; >99% ee is required for consistent IC50 values in kinase assays .
  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (7.4 vs. 6.8) can alter protonation states, affecting membrane permeability .

Q. What strategies mitigate degradation during long-term storage of this hydrochloride salt?

  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) show <5% decomposition when stored in amber vials under argon. Degradation products (e.g., free amine or deiodinated species) are detected via LC-MS. Additives like ascorbic acid (0.1% w/w) reduce oxidative decomposition .

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